Olanexidine hydrochloride hydrate
Overview
Description
Olanexidine hydrochloride hydrate is a monobiguanide compound known for its potent antimicrobial properties. It is particularly effective against a wide range of bacteria, especially Gram-positive bacteria. This compound is often used in medical settings as a topical antiseptic to prevent infections during surgical procedures and catheter insertions .
Mechanism of Action
Target of Action
The primary target of Olanexidine hydrochloride hydrate is the cell membrane of bacteria . The cell membrane plays a crucial role in maintaining the integrity of the cell and controlling the movement of substances in and out of the cell.
Mode of Action
This compound interacts with its target by binding to the cell membrane . This binding disrupts the integrity of the membrane, leading to changes in the cell .
Biochemical Pathways
The disruption of the cell membrane integrity by this compound leads to the irreversible leakage of intracellular components . This leakage affects various biochemical pathways within the cell, ultimately leading to the bacteriostatic (inhibits bacterial growth) and bactericidal (kills bacteria) activities of the compound .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth (bacteriostatic activity) and the killing of bacteria (bactericidal activity) . This is achieved through the irreversible leakage of intracellular components caused by the disruption of the cell membrane .
Biochemical Analysis
Biochemical Properties
Olanexidine hydrochloride hydrate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to bacterial surface molecules such as lipopolysaccharides and lipoteichoic acids, disrupting the cell membranes of bacteria like Escherichia coli and Staphylococcus aureus . This interaction leads to the irreversible leakage of intracellular components, exerting bacteriostatic and bactericidal effects . Additionally, at high concentrations, this compound aggregates cells through a protein-denaturing effect .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It disrupts membrane integrity, leading to the leakage of intracellular components and cell death . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances membrane permeability in Escherichia coli and disrupts the membrane integrity of Staphylococcus aureus . These effects result in the bacteriostatic and bactericidal activities of this compound.
Molecular Mechanism
The molecular mechanism of this compound involves binding to the cell membrane, disrupting its integrity, and causing the irreversible leakage of intracellular components . This compound interacts with bacterial surface molecules, such as lipopolysaccharides and lipoteichoic acids, leading to membrane disruption . At high concentrations, this compound denatures proteins, further contributing to its bactericidal effects . These interactions result in the inhibition of bacterial growth and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound maintains its antimicrobial activity over extended periods, making it a reliable antiseptic . Its efficacy may decrease over time due to degradation and environmental factors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits bacteriostatic effects, inhibiting bacterial growth without causing cell death . At higher doses, this compound exerts bactericidal effects, leading to cell death . Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes oxidative one-carbon cleavage of its octyl side chain in liver microsomes, leading to its metabolism . This metabolic process affects the compound’s activity and efficacy, influencing its role in biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its antimicrobial activity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic use.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound targets specific compartments or organelles within cells, guided by targeting signals or post-translational modifications . This localization enhances its antimicrobial effects, making it an effective antiseptic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of olanexidine hydrochloride hydrate involves the reaction of 1-(3,4-dichlorobenzyl)-5-octylbiguanide with hydrochloric acid in the presence of water. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired hydrate form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Chemical Reactions Analysis
Types of Reactions: Olanexidine hydrochloride hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are usually conducted in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Olanexidine hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of biguanides and their derivatives.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antimicrobial agents.
Medicine: It is extensively studied for its potential to prevent surgical site infections and catheter-related bloodstream infections.
Comparison with Similar Compounds
Chlorhexidine: Another biguanide compound with similar antimicrobial properties but different spectrum of activity.
Povidone-Iodine: An antiseptic with a broader spectrum but less effective against certain resistant bacteria.
Hexachlorophene: An antimicrobial agent with a different mechanism of action and limited use due to toxicity concerns.
Uniqueness: Olanexidine hydrochloride hydrate is unique in its ability to effectively target and disrupt the cell membranes of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Its mechanism of action, involving both membrane disruption and protein denaturation, sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;hydrate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2*1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCJSVTNJUCGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58Cl6N10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176237 | |
Record name | Olanexidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218282-71-4 | |
Record name | Olanexidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218282714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olanexidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLANEXIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R296398ALN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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